![molecular formula C12H11NS B12602629 Pyridine, 4-[(3-methylphenyl)thio]- CAS No. 646511-40-2](/img/structure/B12602629.png)
Pyridine, 4-[(3-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[(3-methylphenyl)thio]-: is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound has a 4-[(3-methylphenyl)thio] substituent, which means that a 3-methylphenyl group is attached to the pyridine ring via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[(3-methylphenyl)thio]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as ethanol or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-[(3-methylphenyl)thio]- undergoes various types of chemical reactions including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 4-[(3-methylphenyl)thio]- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, Pyridine, 4-[(3-methylphenyl)thio]- can be used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological effects. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparación Con Compuestos Similares
- Pyridine, 4-[(3-methylphenyl)methyl]thio]-
- Thieno[3,2-d]pyrimidine derivatives
- [1,2,4]Triazolo[4,3-a]pyridine sulfonamides
Comparison: Pyridine, 4-[(3-methylphenyl)thio]- is unique due to the presence of the 3-methylphenylthio group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities due to the electronic and steric effects of the substituents .
Propiedades
Número CAS |
646511-40-2 |
|---|---|
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-9H,1H3 |
Clave InChI |
MIBCHYIMODVJPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



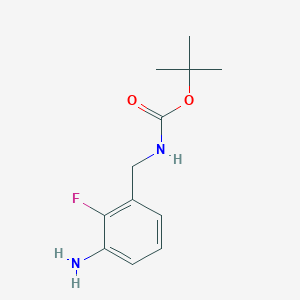
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)

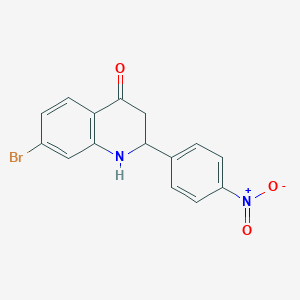

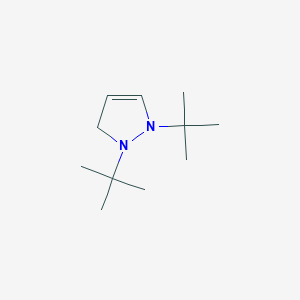
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
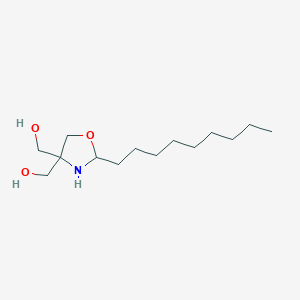
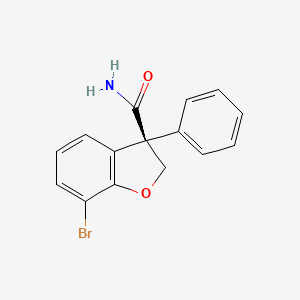
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
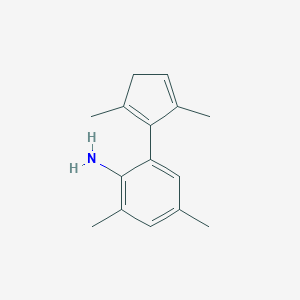
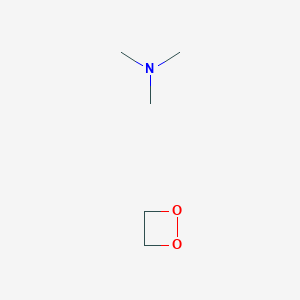
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
